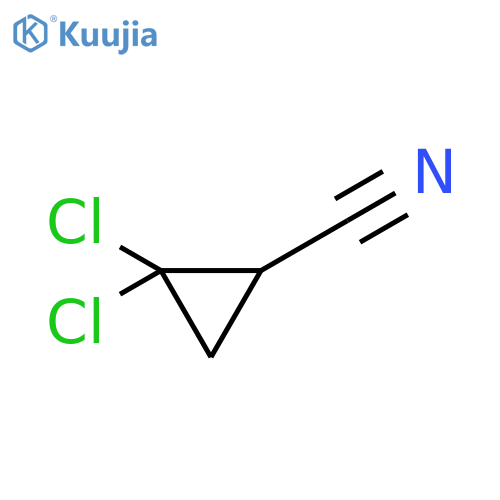

Cas no 3712-82-1 (2,2-dichlorocyclopropane-1-carbonitrile)

2,2-dichlorocyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarbonitrile,2,2-dichloro-

- 2,2-DICHLOROCYCLOPROPANE-1-CARBONITRILE

- 2,2-Dichlorocyclopropanecarbonitrile

- 1,1-Dichlor-2-cyan-cyclopropan

- 1,1-dichloro-2-cyanocyclopropane

- 1-cyano-2,2-dichlorocyclopropane

- AT28004

- EN300-298687

- MFCD00101194

- N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamicacid

- 3712-82-1

- DTXSID00381649

- SCHEMBL9558770

- CS-0245059

- 2,2-dichlorocyclopropane-1-carbonitrile

-

- MDL: MFCD00101194

- インチ: InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2

- InChIKey: IJLYMTQCOCSZAM-UHFFFAOYSA-N

- ほほえんだ: C1C(C#N)C1(Cl)Cl

計算された属性

- せいみつぶんしりょう: 134.96400

- どういたいしつりょう: 134.9642545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 23.79000

- LogP: 1.70378

2,2-dichlorocyclopropane-1-carbonitrile セキュリティ情報

- 危害声明: Harmful

2,2-dichlorocyclopropane-1-carbonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,2-dichlorocyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298687-0.5g |

2,2-dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95.0% | 0.5g |

$279.0 | 2025-03-19 | |

| Chemenu | CM463967-250mg |

2,2-DICHLOROCYCLOPROPANE-1-CARBONITRILE |

3712-82-1 | 95%+ | 250mg |

$378 | 2023-02-17 | |

| Chemenu | CM463967-500mg |

2,2-DICHLOROCYCLOPROPANE-1-CARBONITRILE |

3712-82-1 | 95%+ | 500mg |

$394 | 2023-02-17 | |

| Enamine | EN300-298687-0.1g |

2,2-dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95.0% | 0.1g |

$124.0 | 2025-03-19 | |

| Enamine | EN300-298687-0.25g |

2,2-dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95.0% | 0.25g |

$177.0 | 2025-03-19 | |

| Enamine | EN300-298687-5g |

2,2-dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95% | 5g |

$1486.0 | 2023-09-06 | |

| 1PlusChem | 1P00BZZ9-2.5g |

2,2-Dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95% | 2.5g |

$873.00 | 2025-02-25 | |

| 1PlusChem | 1P00BZZ9-250mg |

2,2-Dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95% | 250mg |

$232.00 | 2025-02-25 | |

| 1PlusChem | 1P00BZZ9-50mg |

2,2-dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95% | 50mg |

$128.00 | 2025-03-30 | |

| Aaron | AR00C07L-1g |

2,2-Dichlorocyclopropane-1-carbonitrile |

3712-82-1 | 95% | 1g |

$518.00 | 2025-01-24 |

2,2-dichlorocyclopropane-1-carbonitrile 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

2,2-dichlorocyclopropane-1-carbonitrileに関する追加情報

Introduction to 2,2-dichlorocyclopropane-1-carbonitrile (CAS No. 3712-82-1) and Its Recent Applications in Chemical Biology

2,2-dichlorocyclopropane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 3712-82-1, is a significant intermediate in modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound, characterized by its cyclopropane ring substituted with two chlorine atoms and a nitrile group, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry.

The structural motif of 2,2-dichlorocyclopropane-1-carbonitrile makes it a valuable building block for constructing more complex molecules. The cyclopropane ring is known for its unique strain, which can be exploited to facilitate various chemical transformations. In particular, the presence of chlorine atoms at the 2-position enhances electrophilic substitution reactions, while the nitrile group introduces nucleophilic centers that can participate in subsequent functionalization.

In recent years, researchers have explored the utility of 2,2-dichlorocyclopropane-1-carbonitrile in the synthesis of bioactive compounds. One notable area of interest is its role in generating heterocyclic scaffolds, which are prevalent in many pharmacologically active agents. For instance, studies have demonstrated that this compound can undergo cyclization reactions to form fused rings such as pyridines and pyrimidines. These heterocycles are crucial scaffolds in drug design due to their ability to interact with biological targets in specific ways.

The nitrile group in 2,2-dichlorocyclopropane-1-carbonitrile also serves as a versatile handle for further derivatization. It can be hydrolyzed to carboxylic acids or reduced to amides, providing pathways to a wide range of functional groups. This flexibility has made it a preferred starting material for designing novel molecules with tailored properties. For example, researchers have utilized this compound to synthesize inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Advances in computational chemistry have further enhanced the understanding of 2,2-dichlorocyclopropane-1-carbonitrile's reactivity. Molecular modeling studies have predicted new synthetic routes and optimized reaction conditions, enabling more efficient production processes. These computational insights have been instrumental in guiding experimental work and accelerating the discovery of new bioactive compounds.

Recent experimental breakthroughs have highlighted the potential of 2,2-dichlorocyclopropane-1-carbonitrile in developing next-generation therapeutics. One notable example is its use in creating small-molecule probes for studying protein-protein interactions. By incorporating this compound into designed molecules, researchers can generate tools that selectively target specific biological pathways. Such probes are invaluable for elucidating disease mechanisms and identifying new drug candidates.

The agrochemical sector has also benefited from the applications of 2,2-dichlorocyclopropane-1-carbonitrile. Its derivatives have been explored as potential herbicides and fungicides due to their ability to disrupt essential biological processes in pests and pathogens. These findings underscore the broad utility of this compound beyond pharmaceuticals and highlight its importance in sustainable agriculture.

The synthesis of 2,2-dichlorocyclopropane-1-carbonitrile itself has seen significant advancements, particularly in terms of green chemistry principles. Modern synthetic methods emphasize atom economy and minimal waste generation, aligning with global efforts to promote environmental sustainability. Techniques such as catalytic hydrogenation and solvent-free reactions have been developed to improve the efficiency and ecological footprint of producing this compound.

In conclusion, 2,2-dichlorocyclopropane-1-carbonitrile (CAS No. 3712-82-1) remains a cornerstone molecule in chemical biology due to its structural versatility and functional diversity. Its applications span across pharmaceuticals, agrochemicals, and material science, driven by ongoing research efforts aimed at unlocking its full potential. As synthetic methodologies continue to evolve, 3712-82-1 will undoubtedly play an increasingly pivotal role in shaping the future of chemical innovation.

3712-82-1 (2,2-dichlorocyclopropane-1-carbonitrile) 関連製品

- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)

- 203626-37-3(5-Chloro-8-methylquinolin-4-ol)

- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)

- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)

- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 1602368-89-7(2-(Cyclopropylmethyl)-2-methoxypropan-1-amine)

- 2680801-62-9(benzyl N-2-(2-hydroxyethoxy)pyridin-4-ylcarbamate)

- 136619-38-0(1-[2-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile)

- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)

- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)